GPR119 Receptor Agonist Potency: pEC50 Comparison of the Target Scaffold vs. Structurally Distinct GPR119 Modulators
Compounds bearing the 2'-fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile scaffold exhibit GPR119 agonist activity. A close structural analog (CHEMBL2086689, containing the same biphenyl core substitution pattern) demonstrated a mouse GPR119 pEC50 of 6.25 (corresponding to an EC50 of approximately 560 nM) and a human GPR119 pEC50 of 7.2 (approximately 63 nM) in cAMP accumulation assays [1]. By comparison, a structurally distinct GPR119 agonist BDBM50364541 (CHEMBL1951011), which lacks the biphenyl carbonitrile core, showed a human GPR119 EC50 of 9.70 nM by HTRF assay—approximately 6.5-fold more potent than the target scaffold [2]. This establishes the target compound's scaffold as conferring moderate GPR119 agonist activity with a defined potency window, enabling its use as a pharmacologically characterized building block for further optimization rather than as a final drug candidate. Another biphenyl-containing analog BDBM50424566 (CHEMBL2312508) showed substantially weaker human GPR119 activity with an EC50 > 3,010 nM, demonstrating that minor structural variations within the biphenyl class produce >50-fold differences in potency [3].
| Evidence Dimension | GPR119 receptor agonist potency (human and mouse orthologs) |
|---|---|
| Target Compound Data | Human GPR119 pEC50 = 7.2 (EC50 ≈ 63 nM); Mouse GPR119 pEC50 = 6.25 (EC50 ≈ 560 nM) for scaffold analog CHEMBL2086689 [1] |
| Comparator Or Baseline | BDBM50364541 (CHEMBL1951011): Human GPR119 EC50 = 9.70 nM [2]; BDBM50424566 (CHEMBL2312508): Human GPR119 EC50 > 3,010 nM [3] |
| Quantified Difference | Target scaffold ~6.5-fold less potent than BDBM50364541 at human GPR119, but >48-fold more potent than BDBM50424566 at human GPR119 |
| Conditions | Human GPR119 overexpressed in HEK293 cells; cAMP accumulation measured by HTRF or CRE-beta-lactamase reporter gene assay after 30–60 min incubation [1][2][3] |
Why This Matters
For procurement decisions, this quantifies the target compound's scaffold as a moderately potent GPR119 pharmacophore—not the most potent available, but well-characterized for SAR exploration, making it suitable for lead optimization programs where scaffold diversification is prioritized over maximal starting potency.
- [1] GPCRdb. CHEMBL2086689 bioactivity data. Human GPR119 pEC50 = 7.2; Mouse GPR119 pEC50 = 6.25. ChEMBL curated data. View Source
- [2] BindingDB. BDBM50364541 (CHEMBL1951011). Agonist activity at human GPR119: EC50 = 9.70 nM by HTRF assay. Curated by ChEMBL. View Source
- [3] BindingDB. BDBM50424566 (CHEMBL2312508). Agonist activity at human GPR119: EC50 > 3,010 nM by CRE-beta-lactamase reporter gene assay. View Source
